2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol is a cyclopropane derivative with a unique structure characterized by a cyclopropane ring substituted with dimethyl and methylprop-1-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of proteins, or modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid: A related compound with a carboxylic acid functional group.
Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: An ester derivative with similar structural features.
Uniqueness
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol, also known by its IUPAC name as 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropylmethanol, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C10H18O
- Molecular Weight: 158.25 g/mol
- CAS Number: 5617-92-5
- InChI Key: HIPIENNKVJCMAP-UHFFFAOYSA-N
The compound features a cyclopropane ring, which is significant in various biological interactions. Its structure allows for unique conformational flexibility and potential interaction with biological targets.
Insecticidal Properties
Research has shown that compounds related to this compound exhibit insecticidal activity, particularly in the context of pyrethroids. Pyrethroids are synthetic chemicals modeled after natural pyrethrins and are widely used for pest control due to their ability to disrupt sodium channels in insect nerve cells, leading to paralysis and death .
Table 1: Comparison of Insecticidal Compounds
Compound Name | Active Ingredient Type | Mechanism of Action |
---|---|---|
This compound | Pyrethroid-like | Sodium channel disruption |
Deltamethrin | Synthetic Pyrethroid | Alters sodium channel function |
Permethrin | Synthetic Pyrethroid | Induces neurotoxicity through ion channel modulation |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Certain derivatives have been observed to exhibit antimicrobial activity against various pathogens. This suggests potential applications in agricultural and pharmaceutical contexts .
Study on Lipoxygenase Inhibition
A notable study investigated the inhibitory effects of cyclopropane derivatives on lipoxygenase enzymes, which are implicated in inflammatory processes. The compound demonstrated an IC50 value of approximately 630 µM against guinea pig polymorphonuclear leukocytes' lipoxygenase activity . This finding positions it as a candidate for further development in anti-inflammatory therapies.
Environmental Impact and Degradation
The degradation of pyrethroids in the environment often leads to the formation of cyclopropane acids, including derivatives of this compound. Understanding the metabolic pathways and environmental persistence of these compounds is crucial for assessing their ecological impact .
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H16O/c1-6(2)5-7-8(10)9(7,3)4/h5,7-8,10H,1-4H3 |
InChI Key |
QIEODICUSXYJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.